AF1 Neuropeptide

Nematode neuropeptide pharmacology FMRFamide-related peptide SAR Anthelmintic target validation

AF1 Neuropeptide (CAS 130092-56-7), also designated KNEFIRFamide or FMRFamide-like peptide AF1, is a heptapeptide amide (Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH₂; molecular weight 952.11; formula C₄₅H₆₉N₁₃O₁₀) originally isolated from head extracts of the parasitic nematode Ascaris suum via five-step HPLC purification. It belongs to the FMRFamide-related peptide (FaRP) family, the largest known family of nematode neuropeptides, and is classified as a potent modulator of inhibitory motoneurons in the nematode nervous system.

Molecular Formula C45H69N13O10
Molecular Weight 952.1 g/mol
CAS No. 130092-56-7
Cat. No. B1666625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF1 Neuropeptide
CAS130092-56-7
SynonymsAF1 neuropeptide
FMRFamidelike peptide AF1
KNEFIRF-NH2
KNEFIRFamide
Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2
Molecular FormulaC45H69N13O10
Molecular Weight952.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52)/t26-,29-,30-,31-,32-,33-,34-,37-/m0/s1
InChIKeyQMVYYEUDJVTXIK-XCWQRLKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AF1 Neuropeptide (CAS 130092-56-7): A Sequenced Nematode FMRFamide-Like Peptide for Anthelmintic Target Research


AF1 Neuropeptide (CAS 130092-56-7), also designated KNEFIRFamide or FMRFamide-like peptide AF1, is a heptapeptide amide (Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH₂; molecular weight 952.11; formula C₄₅H₆₉N₁₃O₁₀) originally isolated from head extracts of the parasitic nematode Ascaris suum via five-step HPLC purification [1]. It belongs to the FMRFamide-related peptide (FaRP) family, the largest known family of nematode neuropeptides, and is classified as a potent modulator of inhibitory motoneurons in the nematode nervous system [2]. Synthetic AF1 at concentrations of 10⁻⁹ to 10⁻⁷ M rapidly and reversibly abolishes slow membrane potential oscillations in identified ventral and dorsal inhibitory motoneurons and selectively reduces their input resistances without blocking synaptic transmission, establishing it as a key molecular tool for nematode neurobiology and anthelmintic target discovery [2].

Why AF1 Neuropeptide Cannot Be Interchanged with AF2 or Other Nematode FaRPs in Experimental Protocols


Despite belonging to the same FMRFamide-related peptide family and sharing a common C-terminal RFamide motif, AF1 (KNEFIRFamide) cannot be substituted by its closest structural analog AF2 (KHEYLRFamide) or other Ascaris suum FaRPs in experimental designs. AF2 is approximately 1000-fold more potent than AF1 in the A. suum muscle tension assay, and although their physiological effects appear superficially similar, the two peptides act via pharmacologically distinct receptors [1]. This is conclusively demonstrated by the selective antagonism of AF1—but not AF2—by the alanine-substituted analog KNEFIAFamide (Ala⁶-AF1), which blocks AF1-stimulated cAMP production and tension responses while leaving AF2 signaling unaffected [2]. Furthermore, AF1 stimulates cAMP production with approximately 100-fold lower potency than AF2 in A. suum somatic muscle [2]. Substituting AF1 with AF2, AF8, AF10, or any other in-class FaRP without accounting for these quantitative potency differences and receptor specificities will confound dose-response interpretations, mischaracterize receptor pharmacology, and generate non-comparable cAMP signaling data.

Quantitative Comparative Evidence for AF1 Neuropeptide (KNEFIRFamide) Differentiation Against Closest Analogs


AF1 vs AF2: ~1000-Fold Potency Difference in Ascaris suum Muscle Tension Assay Defines Non-Interchangeable Pharmacological Profiles

In a direct head-to-head comparison using the A. suum dorsal muscle strip tension assay, AF2 (KHEYLRFamide) is approximately 1000-fold more potent than AF1 (KNEFIRFamide), despite both peptides producing otherwise indistinguishable physiological effects (brief relaxation followed by excitation and spastic paralysis) [1]. Alanine substitution for any residue in AF1 greatly reduces its potency, and peptides retaining activity lose the characteristic biphasic response, indicating that the inhibitory and excitatory phases of AF1 are mediated by distinct receptor populations [1]. The hybrid peptide KHEYIRFamide resembles AF1 in potency and response pattern, while KNEYIRFamide and KNEFLRFamide are much less potent than either native peptide [1]. These quantitative differences demonstrate that AF1 and AF2 are not interchangeable experimental tools and that AF1's unique biphasic signature provides a distinct pharmacological readout.

Nematode neuropeptide pharmacology FMRFamide-related peptide SAR Anthelmintic target validation

Selective Pharmacological Antagonism: AF1 Receptor Signaling Blocked by KNEFIAFamide (Ala⁶-AF1) While AF2 Signaling Remains Unaffected

Two independent studies using different assay systems confirm that AF1 and AF2 act at pharmacologically distinct receptors. In the muscle tension assay, KNEFIAFamide (Ala⁶-AF1, an alanine-substituted AF1 analog) antagonized the effects of AF1 but not of AF2 [1]. In the cAMP accumulation assay using A. suum somatic muscle strips, the stimulatory effects of AF1 on both tension and cAMP levels were blocked by Ala⁶-AF1 (KNEFIAF-NH₂), whereas the stimulatory effects of AF2 on tension and cAMP were not affected by this analog [2]. Furthermore, within an alanine-scan series, only one AF2 analog (KHAYLRF-NH₂) stimulated cAMP production with equipotency to AF2; the remaining AF2 analogs showed markedly reduced activity, and this pattern does not parallel the AF1 alanine-scan profile [2].

Neuropeptide receptor pharmacology Selective antagonism FaRP signaling dissection

Differential Metabolic Stability: AF1 Is Degraded 6-Fold Slower Than AF2 by the Ascaris suum Muscle Membrane Aminopeptidase

The membrane aminopeptidase purified from A. suum locomotory muscle hydrolyzes both AF1 and AF2 by cleaving the Lys¹-Asn² (AF1) and Lys¹-His² (AF2) peptide bonds, but at markedly different rates. AF2 is hydrolyzed at 1.2 nmol HEYLRF-NH₂ formed min⁻¹ (mg protein⁻¹), compared to AF1 at 0.2 nmol NEFIRF-NH₂ formed min⁻¹ (mg protein⁻¹), representing a 6-fold faster degradation of AF2 [1]. The enzyme exhibits a Km of 534 µM for AF1 hydrolysis and is inhibited by amastatin (IC₅₀ 9.0 µM), leuhistin (IC₅₀ 1.25 µM), and bestatin (IC₅₀ 15.0 µM), but is insensitive to puromycin, indicating similarity to mammalian aminopeptidase N [1]. AF1 is additionally subject to inactivation by endopeptidase (neprilysin-like, cleaving the Asn³-Phe⁴ bond) and deamidase enzymes in A. suum muscle membranes [2].

Neuropeptide metabolism Aminopeptidase In vivo stability prediction

High-Specificity Monoclonal Antibody AF1-003 Discriminates AF1 from Other C-Terminal FIRFamide Peptides (AF5, AF6, AF7)

The monoclonal antibody AF1-003, generated against the Ascaris suum neuropeptide AF1 (KNEFIRFamide), binds strongly to AF1 but only extremely weakly to other peptides sharing the C-terminal FIRFamide motif: AF5 (SGKPTFIRFamide), AF6 (FIRFamide), and AF7 (AGPRFIRFamide) [1]. At the highest concentration tested, AF1-003 does not recognize 35 other AF (A. suum FMRFamide-like) peptides, nor does it recognize the canonical FMRFamide itself [1]. When crude peptide extracts of A. suum are fractionated by two-step HPLC, the only fractions recognized by AF1-003 are those comigrating with synthetic AF1, as confirmed by mass spectroscopy [1]. This antibody reveals that AF1 is expressed in only a small subset (~6 paired + 2 unpaired) of the 298 neurons in A. suum, including URX, RIP, lateral ganglion neurons, PQR, and PDA/B tail neurons, as well as three pairs of pharyngeal neurons [1].

Neuropeptide immunohistochemistry Monoclonal antibody specificity Neuronal mapping

Distinct cAMP Signaling Signature: AF1 Increases cAMP Whereas AF8/AF10 Show No Change and AF17 Decreases cAMP in A. suum Behavioral Assays

In a systematic screen of Ascaris FMRFamide-like (AF) peptides for effects on locomotory behavior and cAMP concentrations in adult female A. suum, AF1 (KNEFIRFamide) injection inhibited locomotory wave propagation, reduced the number of body waveforms, decreased body length, and caused a large, long-lasting increase in cAMP, with muscle tissue identified as the major source of this cAMP response [1]. In sharp contrast, AF8 (KSAYMRFamide) produced ventral coiling in the behavioral assay with no change in cAMP concentrations, AF10 (GFGDEMSMPGVLRFamide) decreased body length and increased waveform number also with no cAMP change, and AF17 (FDRDFMHFamide) increased body length while decreasing cAMP [1]. A subsequent expanded study of 31 endogenous neuropeptides confirmed that many neuropeptides changed cAMP levels with both increases and decreases observed, whereas few changed cGMP levels, establishing that AF1's cAMP-elevating signature is part of a specific subset of FaRP signaling profiles [2].

cAMP second messenger signaling Neuropeptide behavioral pharmacology Nematode locomotion

Recommended Research and Industrial Application Scenarios for AF1 Neuropeptide (KNEFIRFamide) Based on Verified Differential Evidence


Subtype-Selective FaRP Receptor Pharmacological Screening for Anthelmintic Discovery

AF1 is the preferred ligand for establishing a FaRP receptor subtype-A screening assay, as distinct from the AF2-preferring receptor subtype-B. The selective antagonism of AF1 by KNEFIAFamide (Ala⁶-AF1)—which leaves AF2 signaling completely unaffected—provides a validated pharmacological tool to discriminate between these receptor populations [1]. In anthelmintic discovery programs targeting nematode neuropeptide GPCRs, AF1 should be used as the reference agonist for the AF1-sensitive receptor subtype in parallel with AF2 for the AF2-sensitive subtype. This dual-assay approach enables counter-screening of compound libraries to identify subtype-selective modulators, a strategy directly supported by the ~1000-fold potency difference between AF1 and AF2 in muscle tension assays and the 100-fold difference in cAMP stimulation potency [1][2].

Nematode Neuronal Circuit Mapping Using AF1-Specific Immunohistochemistry

The monoclonal antibody AF1-003 is the only available reagent that specifically detects AF1 without cross-reactivity to other C-terminal FIRFamide peptides (AF5, AF6, AF7) or any of the 35 other AF peptides tested [3]. This antibody should be used for unambiguous immunohistochemical mapping of AF1-expressing neurons in A. suum and cross-species comparative studies with C. elegans, where AF1 (encoded by flp-8) shows markedly different neuronal expression patterns between the two species [3]. The high specificity enables quantitative co-localization studies and accurate determination of AF1 neuropeptide distribution in tissue extracts when combined with HPLC fractionation and mass spectrometry validation.

cAMP-Mediated Neuromuscular Signaling Studies Using AF1 as a Positive-Control cAMP Agonist

AF1's well-characterized large, long-lasting cAMP elevation in A. suum muscle tissue—contrasting sharply with AF8 and AF10 (no cAMP change) and AF17 (cAMP decrease)—establishes it as the reference positive-control cAMP agonist for FaRP signaling studies in nematode neuromuscular preparations [4]. Researchers designing experiments to characterize novel FaRPs or screen anthelmintic candidates for cAMP pathway modulation should include AF1 as a validated positive control that reproducibly elevates cAMP, with muscle tissue confirmed as the primary source of the response [4]. This application is particularly relevant for mode-of-action studies where distinguishing cAMP-elevating from cAMP-independent or cAMP-lowering neuropeptide effects is critical for target deconvolution [5].

Neuropeptide Metabolic Stability Studies Exploiting AF1's Differential Degradation Kinetics

AF1's 6-fold slower degradation rate by the A. suum muscle membrane aminopeptidase (0.2 nmol/min/mg protein vs. 1.2 nmol/min/mg protein for AF2) makes it a more metabolically stable tool compound for extended-duration ex vivo tissue bath experiments [6]. In experimental protocols requiring sustained neuropeptide exposure—such as prolonged muscle tension recordings, cAMP accumulation time-course studies, or in vivo injection paradigms—AF1's slower aminopeptidase-mediated clearance should be exploited to reduce peptide replenishment frequency and maintain more stable effective concentrations at the neuromuscular junction. The well-characterized Km (534 µM) and inhibitor profile (amastatin IC₅₀ 9.0 µM, leuhistin IC₅₀ 1.25 µM) for AF1 hydrolysis further enable controlled stability studies with defined enzyme inhibition [6].

Quote Request

Request a Quote for AF1 Neuropeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.